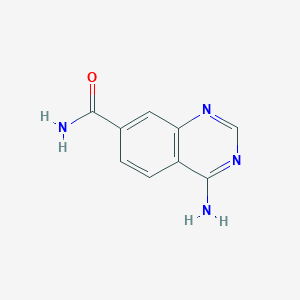

4-Aminoquinazoline-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUDRGWFJDYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)N=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-92-8 | |

| Record name | 4-aminoquinazoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminoquinazoline 7 Carboxamide and Its Analogues

Strategies for Quinazoline (B50416) Core Construction

The formation of the bicyclic quinazoline scaffold is a critical step, and several synthetic routes have been developed to achieve this. These methods often start from readily available aniline (B41778) derivatives and employ various cyclization strategies.

A prevalent and classical approach to quinazolin-4(3H)-one synthesis involves the cyclocondensation of anthranilic acid or its derivatives with a one-carbon source. The Niementowski reaction, first described in 1895, involves heating anthranilic acid with an excess of formamide (B127407) to yield quinazolin-4(3H)-one. Modifications to this reaction, such as using microwave irradiation, can significantly improve yields and reduce reaction times.

The reaction can be generalized to a three-component system involving anthranilic acid, an amine, and an orthoester (or formic acid). This one-pot synthesis is often catalyzed by Brønsted acids or heteropolyacids. For instance, the use of Keggin-type heteropolyacids under microwave irradiation has been shown to be an efficient, solvent-free method for producing various 3-substituted quinazolin-4(3H)-ones. The choice of catalyst and reaction conditions can be tailored based on the specific substrates. Studies have shown that the reaction proceeds well with various substituents on the anthranilic acid, including halogens, methoxy (B1213986), and methyl groups.

Another variation involves the initial conversion of anthranilic acid derivatives into their corresponding urea (B33335) or thiourea (B124793) derivatives, which are then cyclized. For example, reacting anthranilic acids with potassium cyanate (B1221674) yields urea derivatives, which can be cyclized using a base like sodium hydroxide (B78521) in an aqueous medium, presenting an environmentally friendly approach.

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acid, Aniline, Orthoester | Keggin-type heteropolyacids | Microwave, Solvent-free | 3-Aryl-quinazolin-4(3H)-ones | ~80% | |

| Anthranilic acid, Formamide | None | Heating (120 °C) | Quinazolin-4(3H)-one | Quantitative | |

| Anthranilic acid | Formamide | Heating (130-135 °C, 2h) | Quinazolin-4(3H)-one | 72% | |

| Anthranilic acid derivatives | Potassium cyanate, then NaOH | Water, Room Temperature | Quinazoline-2,4(1H,3H)-diones | Near-quantitative | |

| Substituted anthranilic acids, 2-Cyanopyrimidine | In situ generated imino ether | N/A | 2-(Pyrimidin-2-yl)quinazolin-4(3H)-ones | N/A |

Annulation reactions provide an alternative and powerful strategy for constructing the quinazoline core, often from ortho-unfunctionalized anilines. These methods frequently employ transition-metal catalysis to facilitate C-N and C-C bond formation in a cascade or tandem sequence.

One such approach involves the copper-catalyzed reaction of amidines with solvents like DMSO or DMF, which serve as both a reactant and a solvent. This process proceeds through the oxidative amination of N-H bonds and methyl C(sp³)–H bonds, followed by an intramolecular C-C bond formation to yield the quinazoline ring. This method is attractive due to the ready availability of amidine substrates, which can be prepared from anilines and nitriles.

Cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles also affords quinazolines under mild, ligand-free conditions. The electronic properties of the substituents on the nitrile play a role, with electron-donating groups like methyl and methoxy leading to smoother reactions compared to electron-withdrawing nitro groups.

Another innovative strategy is the [4+2] annulation based on 2-azidobenzaldehydes. These versatile starting materials can undergo sequential condensation and cyclization reactions to form various heterocyclic rings, including quinazolines. For instance, intramolecular aza-Wittig reactions of intermediates derived from 2-azidobenzaldehydes have been used to synthesize 2,3-substituted quinolines, a strategy adaptable to quinazoline synthesis.

Table 2: Examples of Annulation Reactions for Quinazoline Synthesis

| Substrates | Catalyst/Reagents | Reaction Type | Key Features | Yields | Reference |

|---|---|---|---|---|---|

| Amidines, DMSO | Cu(OTf)₂ | Oxidative Annulation | Uses common solvents as reactants | 52–93% | |

| 2-Aminoaryl alcohols, Nitriles | Cobalt (ligand-free) | Dehydrogenative Annulation | Mild conditions; sensitive to nitrile electronics | Good | |

| Diaryliodonium salts, Nitriles | Cu(OTf)₂ | [2+2+2] Cascade Annulation | One-pot synthesis of 2,4-diaryl quinazolines | 52–90% | |

| Isatins, Trifluoroacetimidoyl chlorides | FeCl₃ | Cascade Coupling/Annulation | Provides 2-(trifluoromethyl)quinazolin-4(3H)-ones | Very good |

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, reducing waste, time, and purification efforts. Several MCRs have been developed for the synthesis of quinazoline and its derivatives.

A three-component reaction involving an anthranilic acid, an amine, and an orthoester is a common MCR for producing 3-substituted quinazolin-4(3H)-ones. Similarly, a three-component annulation of benzaldehyde, benzylamine, and anilines can be used to synthesize quinazoline derivatives. The electronic nature of substituents on the aniline can influence the reaction's success, with electron-donating groups being better tolerated than electron-withdrawing ones.

The Mannich reaction, a classic MCR, can be employed for the synthesis of tetrahydroquinoline derivatives, which are structurally related to quinazolines. This reaction involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration to a Schiff base, which then reacts with a compound containing an acidic proton. Such strategies highlight the power of MCRs in rapidly generating libraries of heterocyclic compounds from simple starting materials.

Table 3: Examples of One-Pot Multicomponent Reactions for Quinazoline Derivatives

| Components | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Anthranilic acid, Amine, Orthoester | Brønsted Acidic ionic liquid | 3-Substituted quinazolin-4(3H)-ones | Room temp, solvent-free, excellent yields |

Regioselective Introduction of Functional Groups

Installation of the C-4 Amino Group

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org In the context of quinazoline synthesis, this strategy could theoretically be applied to a quinazolin-4(3H)-one precursor to install the C-4 amino group. The general process occurs in two main stages: the reaction of the carbonyl group with an amine source, such as ammonia (B1221849), to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgyoutube.com

A one-pot procedure is often employed, where the carbonyl compound, amine, and a selective reducing agent are combined. youtube.com A suitable reducing agent must be capable of reducing the iminium ion intermediate without significantly reducing the initial carbonyl group. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic protonated imine. youtube.comnih.gov

While this method is a cornerstone of amine synthesis, its application for the direct conversion of a pre-formed quinazolin-4(3H)-one to a 4-aminoquinazoline is less commonly documented in comparison to other methods like the displacement of a 4-chloro substituent. An alternative approach involves the direct amination of quinazolin-4(3H)-ones through C-OH bond activation using reagents like 4-toluenesulfonyl chloride, which avoids the reduction step entirely. organic-chemistry.org

Formation of the C-7 Carboxamide Moiety

The introduction of the carboxamide group at the C-7 position is a critical step in the synthesis of the target compound. This is typically achieved either by forming an amide bond from a carboxylic acid precursor or by transforming a nitrile group.

A common and direct route to the C-7 carboxamide involves the amidation of a 4-aminoquinazoline-7-carboxylic acid intermediate. uni.lu This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Two prevalent methods for this activation are:

Formation of an Acid Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride intermediate by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr This intermediate readily reacts with ammonia or a primary/secondary amine to form the desired carboxamide. dergipark.org.tr

Use of Coupling Agents: Peptide coupling agents are widely used to facilitate amide bond formation under milder conditions. Reagents like 1,1'-Carbonyldiimidazole (CDI) activate the carboxylic acid by forming an acylimidazolide intermediate, which then reacts with an amine. Other common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP).

A general procedure for the amidation of a quinazoline-7-carboxylic acid involves dissolving the acid, adding a coupling agent like CDI, and then introducing the amine source. nih.gov

Table 1: Reagents for Amidation of Quinazoline Carboxylic Acids

| Activation Strategy | Reagent(s) | Amine Source | Description |

|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Ammonia, Primary/Secondary Amines | Converts the carboxylic acid to a highly reactive acyl chloride, which subsequently reacts with the amine. dergipark.org.tr |

An alternative pathway begins with a 7-cyano-4-aminoquinazoline precursor. The nitrile group can be converted to the target carboxamide through hydrolysis. The conditions of the hydrolysis determine the final product.

Partial Hydrolysis: Under carefully controlled acidic or basic conditions, it is possible to partially hydrolyze the nitrile to a primary amide.

Complete Hydrolysis: More commonly, harsh acidic or basic hydrolysis will convert the nitrile group all the way to a carboxylic acid. This carboxylic acid would then need to be converted to the amide in a subsequent step, as described in section 2.2.2.1. For example, heating a nitrile under reflux with a dilute acid like hydrochloric acid typically yields the carboxylic acid and an ammonium (B1175870) salt. Similarly, refluxing with an alkali solution like sodium hydroxide produces the carboxylate salt and ammonia gas.

This two-step sequence of nitrile hydrolysis followed by amidation provides a versatile route if the 7-cyanoquinazoline is a more accessible starting material.

Derivatization Strategies for Analogues

The 4-aminoquinazoline-7-carboxamide scaffold can be modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies. Key derivatization points include the exocyclic amino group and various positions on the quinazoline core.

Modification of the C-4 amino group can be achieved through alkylation or acylation.

N-Alkylation: Direct alkylation of the primary 4-amino group with alkyl halides is possible but can be challenging. A significant drawback is the potential for overalkylation, where the initially formed secondary amine reacts further to produce a tertiary amine and even a quaternary ammonium salt, leading to a mixture of products. libretexts.org

N-Acylation: The 4-amino group can be more cleanly derivatized via acylation using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acylaminoquinazolines.

Synthetic Equivalents: A more controlled and widely used method to obtain N-substituted-4-aminoquinazoline analogues is to start with a 4-chloroquinazoline (B184009) intermediate. The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. Reacting the 4-chloroquinazoline with a diverse range of primary or secondary amines allows for the efficient and specific introduction of a substituted amino group at the C-4 position. nih.govsemanticscholar.org This method is often preferred over direct alkylation due to its high yields and predictability. semanticscholar.org Microwave-assisted conditions can significantly accelerate these reactions. nih.gov

Introducing substituents onto the benzo portion of the quinazoline ring is crucial for modulating the pharmacological properties of the molecule. nih.gov These substitutions are typically installed either by building the ring from an already substituted precursor or by functionalizing the pre-formed quinazoline core.

Synthesis from Substituted Precursors: A powerful "bottom-up" approach involves starting with a substituted anthranilic acid or anthranilamide. For example, to create a 6-substituted quinazoline, one would begin with a 5-substituted anthranilic acid. nih.gov This precursor is then cyclized to form the quinazoline ring, carrying the substituent into the final structure. This method ensures unambiguous placement of the substituent. nih.gov

Late-Stage Functionalization: Alternatively, substituents can be introduced onto the fully formed quinazoline ring system, often via a halogenated intermediate. Halogen atoms (e.g., -Br, -I) at positions C-6, C-7, or C-8 serve as versatile handles for modern cross-coupling reactions.

Palladium-catalyzed reactions like Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. This strategy has been used to generate biaryl and alkylaryl substituents on related quinoline (B57606) scaffolds. nih.gov

C-2 Position: The C-2 position can also be readily functionalized. For instance, starting from a quinazolin-4-one, treatment with phosphorus oxychloride (POCl₃) can generate a 2,4-dichloroquinazoline. The two chlorine atoms exhibit different reactivities, with the C-4 chlorine being more susceptible to nucleophilic displacement. This allows for sequential reactions, first at C-4 with an amine, followed by a different nucleophilic substitution or a cross-coupling reaction at C-2. nih.govnih.gov

Table 2: Strategies for Substitution on the Quinazoline Core

| Position(s) | Strategy | Description |

|---|---|---|

| C-5, C-6, C-8 | Synthesis from Substituted Precursors | Utilizes appropriately substituted anthranilic acid derivatives to construct the quinazoline ring, ensuring specific placement of the substituent. nih.gov |

| C-6, C-8 | Late-Stage Functionalization | Introduction of a halogen (e.g., Iodo, Bromo) onto the quinazoline ring, followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse groups. semanticscholar.orgnih.gov |

Modifications of the Carboxamide Functionality (e.g., primary, secondary, tertiary amides)

The carboxamide group at the C7 position of the quinazoline ring is a critical site for structural modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The synthesis of primary, secondary, and tertiary amides is typically achieved by activating the corresponding carboxylic acid and then reacting it with an appropriate amine.

In a notable study, a series of quinazolinone-7-carboxamide derivatives were synthesized to explore their potential as soluble epoxide hydrolase (sEH) inhibitors. nih.govacs.org The synthesis commenced with the conversion of a 7-carboxyquinazolinone intermediate. This acid derivative was activated, and subsequent reaction with various amines yielded a library of 7-carboxamide analogues. nih.gov This approach allowed for the systematic investigation of structure-activity relationships (SAR), revealing that the nature of the amide substituent significantly influences inhibitory potency. For instance, the introduction of a neopentyl group at the amide nitrogen resulted in a potent sEH inhibitor, whereas smaller alkyl groups like isopropyl or isobutyl were less effective. nih.govacs.org

The general synthetic strategy involves the following steps:

Activation of the Carboxylic Acid: The 7-carboxyquinazoline precursor is treated with a coupling agent to form a more reactive intermediate.

Amide Bond Formation: The activated species is then reacted with a primary or secondary amine to furnish the desired secondary or tertiary amide, respectively. For primary amides, ammonia or an equivalent reagent is used.

A variety of amines can be employed in this reaction, leading to a diverse set of carboxamide derivatives. This versatility is crucial for optimizing the pharmacological profile of the lead compounds.

Table 1: Synthesis of Quinazolinone-7-carboxamide Analogues

| Starting Material | Reagents and Conditions | Product |

| Quinazolinone-7-carboxylic acid | 1. CDI, anhydrous dioxane, reflux; 2. Amine derivative, reflux | Quinazolinone-7-carboxamide analogue |

| 2-((2-Chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1. CDI, anhydrous dioxane, reflux; 2. Neopentylamine, reflux | 2-((2-Chlorobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide |

| 2-((2-Cyanobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1. CDI, anhydrous dioxane, reflux; 2. Neopentylamine, reflux | 2-((2-Cyanobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide |

This table is based on synthetic methods described in the literature for analogous compounds. nih.gov

Green Chemistry Principles in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize environmental impact and enhance sustainability. nih.govyoutube.com This involves the use of environmentally benign solvents, catalysts, and energy sources. nih.gov

A significant advancement in green quinazoline synthesis is the development of solvent-free and microwave-assisted protocols. frontiersin.orgnih.gov These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. frontiersin.orgresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to quinazoline synthesis has been extensively reviewed. frontiersin.orgnih.gov For example, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported using microwave heating, which offers an eco-friendly alternative by eliminating the need for organic solvents. nih.gov In one approach, 2-aminoarylketones, aldehydes, and ammonium acetate (B1210297) were reacted under solvent-free microwave conditions to afford quinazolines in good to excellent yields. nih.gov

Another green approach involves the use of a low melting mixture of maltose–dimethylurea (DMU)–NH4Cl as a biodegradable and effective reaction medium for the catalyst-free synthesis of quinazoline derivatives. rsc.org This one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic conditions provides high yields of the corresponding quinazolines. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis

| Method | Reaction Time | Yield | Solvent |

| Conventional Heating | 3-6 hours | 48-89% | Various organic solvents |

| Microwave Irradiation | 10-20 minutes | 66-97% | Solvent-free or green solvents |

Data compiled from various studies on quinazolinone synthesis. researchgate.net

The development of efficient and reusable catalysts is a cornerstone of green chemistry. acs.org In quinazoline synthesis, various catalysts have been explored to enhance sustainability.

Recent research has focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a magnetically recoverable palladium catalyst has been developed for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst demonstrated robust activity, high product yields (82-98%), and could be reused for at least five cycles with minimal loss of activity. frontiersin.org

Transition-metal-catalyzed synthesis of quinazolines has also seen significant progress, with a focus on using earth-abundant and less toxic metals. nih.gov For example, manganese oxide octahedral molecular sieves (OMS-2) have been used as heterogeneous catalysts for the oxidative synthesis of quinazolines. nih.gov Iron-catalyzed C–N coupling in aqueous media under microwave irradiation represents another green and efficient method for quinazolinone synthesis. rsc.org

Furthermore, catalyst-free systems are being developed. A four-component reaction of anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions has been described for the facile construction of substituted quinazolines. rsc.org Visible light-driven photocatalysis using curcumin-sensitized titanium dioxide has also been explored as a sustainable method for quinazoline synthesis. nih.gov

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) has become a valuable tool in medicinal chemistry for the rapid generation of compound libraries. While specific examples for 4-aminoquinazoline-7-carboxamide are not extensively detailed in the provided context, the principles of SPOS are applicable to the synthesis of quinazoline derivatives.

In a typical SPOS approach for quinazolines, a suitable building block, often an anthranilic acid derivative, is attached to a solid support (resin). The quinazoline core is then constructed on the resin through a series of sequential reactions. The final product is cleaved from the resin in the last step. This methodology allows for the use of excess reagents to drive reactions to completion, and purification is simplified to washing the resin.

The application of SPOS would be particularly advantageous for creating a diverse library of 4-aminoquinazoline-7-carboxamide analogues by varying the building blocks at different positions of the quinazoline scaffold, including the carboxamide functionality.

Advanced Spectroscopic and Structural Elucidation of 4 Aminoquinazoline 7 Carboxamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For 4-aminoquinazoline-7-carboxamide systems, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for comprehensive characterization.

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is crucial for defining the basic backbone structure of quinazoline (B50416) derivatives.

¹H NMR spectra reveal the chemical environment of protons within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide information about the connectivity of adjacent protons. For instance, in quinazoline-based compounds, distinct signals can be observed for aromatic protons on the quinazoline ring and protons associated with substituent groups.

Below is a hypothetical data table illustrating the kind of information that would be obtained from ¹H and ¹³C NMR spectra for 4-aminoquinazoline-7-carboxamide, based on general principles and data for similar structures.

Hypothetical ¹H and ¹³C NMR Data for 4-Aminoquinazoline-7-carboxamide

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H2 | ~8.5 (s) | C2: ~155 |

| H5 | ~7.8 (d) | C4: ~160 |

| H6 | ~7.5 (d) | C4a: ~120 |

| H8 | ~8.2 (s) | C5: ~128 |

| NH₂ | ~7.0 (br s) | C6: ~125 |

| CONH₂ | ~7.9, 7.5 (br s) | C7: ~140 |

| C8: ~115 | ||

| C8a: ~150 | ||

| C=O: ~168 | ||

| Note: This table is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity and spatial relationships between atoms. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the sequence of protons in a spin system, such as those on the quinazoline ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For example, it can confirm the position of the carboxamide group on the quinazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of molecules.

The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure of 4-aminoquinazoline-7-carboxamide systems. researchgate.netresearchgate.net

While solution-state NMR is used for dissolved samples, solid-state NMR (ssNMR) provides valuable information about the structure and properties of materials in their solid form. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous solid dispersions. Different polymorphs can have distinct physical properties, and ssNMR can be used to identify and differentiate between them. Similarly, ssNMR can be used to investigate the molecular-level interactions between a drug and a polymer in an amorphous solid dispersion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. thermofisher.com This accuracy allows for the determination of the elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. For 4-aminoquinazoline-7-carboxamide (C₉H₈N₄O), the expected monoisotopic mass is 188.0698. biosynth.com HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Predicted Collision Cross Section Data for 4-Aminoquinazoline-7-carboxylic acid (a related compound) uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.06111 | 137.6 |

| [M+Na]⁺ | 212.04305 | 147.0 |

| [M-H]⁻ | 188.04655 | 138.3 |

| [M+NH₄]⁺ | 207.08765 | 154.5 |

| Data for the closely related 4-aminoquinazoline-7-carboxylic acid illustrates the type of information obtainable. uni.lu |

In addition to providing accurate mass, mass spectrometry can be used to fragment the molecule of interest. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and confirm the proposed structure. For 4-aminoquinazoline-7-carboxamide, fragmentation would likely involve the loss of the carboxamide group and cleavage of the quinazoline ring, providing further evidence for the compound's structure.

X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique offers unambiguous proof of a molecule's structure and conformation.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information for a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact position of each atom in the crystal lattice can be determined. This yields precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For the quinazoline scaffold, this technique has been used to confirm the structure of various derivatives. For instance, the structures of 4-aminoquinazoline derivatives have been successfully confirmed by single-crystal X-ray diffraction. researchgate.net In one study, the crystal structures of two novel 4-arylaminoquinazoline derivatives were determined, revealing detailed information about their molecular geometry. tandfonline.com For example, compound 4a (C₁₉H₁₉N₃O₃) was found to be monoclinic, while compound 4h (C₂₁H₂₂N₄O₄) was also monoclinic, with specific cell parameters determined for each. tandfonline.com Similarly, the structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one have been elucidated, showing how molecules form hydrogen-bonded dimers in the crystal lattice. nih.gov Although specific crystallographic data for the parent 4-aminoquinazoline-7-carboxamide is not widely published, the data from closely related analogs provide a clear blueprint for the expected structural features and intermolecular interactions, such as hydrogen bonding involving the amino and carboxamide groups.

Table 1: Representative Crystallographic Data for Substituted Quinazoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|---|

| Compound 8b | C₂₄H₂₈N₄O₅ | Triclinic | P-1 | 0.8868 | 1.0239 | 1.4515 | 71.02 | 82.42 | 71.78 | sioc-journal.cn |

| Compound 4a | C₁₉H₁₉N₃O₃ | Monoclinic | - | 10.1213 | 16.0054 | 10.5629 | - | - | - | tandfonline.com |

| Compound 4h | C₂₁H₂₂N₄O₄ | Monoclinic | - | 13.2448 | 16.3553 | 9.0453 | - | - | - | tandfonline.com |

Note: This table presents data from related quinazoline structures to illustrate the type of information obtained from single crystal X-ray diffraction.

Co-crystallization Studies with Biological Macromolecules for Ligand-Target Complex Analysis

To understand how a molecule like 4-aminoquinazoline-7-carboxamide interacts with its biological targets, co-crystallization with macromolecules such as proteins is employed. This involves forming a crystal of the target protein while it is bound to the ligand. Subsequent X-ray diffraction analysis reveals the three-dimensional structure of the complex, detailing the specific interactions between the ligand and the protein's active site.

This approach is crucial in structure-based drug design. For example, a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, which are structurally related to the title compound, utilized this method. acs.org The co-crystal structure of a derivative (compound 10a ) with its target, p21-activated kinase 4 (PAK4), was determined at a resolution of 2.65 Å. acs.org This analysis provided critical insights into the binding mode, showing how the quinazoline core fits into the ATP-binding pocket and which amino acid residues it interacts with. acs.org Specifically, the structure revealed that the PAK4 enzyme adopts an active "DFG-in" conformation when bound to the inhibitor. acs.org Such studies are invaluable for optimizing inhibitor selectivity and potency by guiding the rational design of new analogs with improved binding characteristics. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing molecular structure. These methods measure the vibrational frequencies of chemical bonds within a molecule, which are unique and act as a molecular "fingerprint". nih.gov

In the context of 4-aminoquinazoline-7-carboxamide, FTIR and Raman spectra would provide characteristic signals for the key functional groups:

N-H Stretching: The amino group (NH₂) would exhibit characteristic stretching vibrations. A red shift (a shift to lower wavenumber) in the N-H stretching frequency can indicate the weakening of the N-H bond, often due to hydrogen bonding. researchgate.net

C=O Stretching: The carboxamide group (-CONH₂) has a strong carbonyl (C=O) stretching absorption. The position of this band is sensitive to the molecular environment and hydrogen bonding.

Quinazoline Ring Vibrations: The quinazoline ring itself has a series of characteristic absorption bands arising from C=C and C=N stretching vibrations, as well as ring breathing modes and C-H bending vibrations. nih.gov

Studies on various quinazoline derivatives have established the expected spectral regions for these vibrations. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which originate from the aromatic ring vibrations. nih.gov C-H in-plane and out-of-plane deformation vibrations are also observed at lower frequencies. nih.gov Comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. researchgate.netnih.gov Changes in these vibrational frequencies upon interaction with other molecules can provide evidence of intermolecular forces, such as the formation of hydrogen bonds.

Table 2: General Vibrational Frequencies for Quinazoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Ref |

|---|---|---|---|---|

| N-H (Amino) | Stretching | 3400-3200 | FTIR/Raman | researchgate.net |

| C=O (Amide) | Stretching | 1680-1630 | FTIR/Raman | researchgate.net |

| C=N/C=C (Ring) | Stretching | 1635-1475 | FTIR/Raman | nih.gov |

| C-H (Aromatic) | Bending | 1290-700 | FTIR/Raman | nih.gov |

Note: The exact positions of the peaks for 4-aminoquinazoline-7-carboxamide may vary.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized methods used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orglibretexts.org

The parent compound, 4-aminoquinazoline-7-carboxamide, is an achiral molecule. It does not have a stereocenter and is superimposable on its mirror image. Therefore, in an achiral solvent, it will not exhibit a CD or ORD signal.

These techniques would become relevant only under specific circumstances:

Chiral Derivatization: If 4-aminoquinazoline-7-carboxamide were to be chemically modified with a chiral auxiliary or used to synthesize a new chiral derivative, CD and ORD could be used to assess the enantiomeric purity and determine the absolute configuration of the new compound.

Interaction with Chiral Macromolecules: When an achiral molecule like 4-aminoquinazoline-7-carboxamide binds to a chiral macromolecule, such as a protein or DNA, it can give rise to an "induced" CD signal. slideshare.net This induced CD can provide valuable information about the binding event and the conformation of the small molecule within the chiral binding site of the macromolecule.

Chiral Environment: Dissolving the compound in a chiral solvent could potentially induce a weak chiroptical response.

Computational Chemistry and Molecular Modeling Approaches for 4 Aminoquinazoline 7 Carboxamide Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. nih.gov These methods are used to establish relationships between the structural features of quinazoline (B50416) derivatives and their biological activity. nih.gov

Electronic Structure, Molecular Orbitals, and Reactivity Analysis

The electronic landscape of a molecule governs its reactivity and interaction with biological macromolecules. Quantum chemical calculations are employed to determine various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

For quinazoline derivatives, DFT methods like B3LYP/6–31 + G(d, p) have been used to analyze thermodynamic stability. nih.gov Computational packages can calculate a wide array of parameters, including topological, physicochemical, and electronic descriptors, which are then used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate these features with cytotoxic activity. nih.gov This approach helps in understanding how the quinazoline moiety can be modified to enhance its therapeutic potential. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations can predict various spectroscopic parameters, offering a way to corroborate experimental findings or to provide data when experimental results are unavailable. Theoretical calculations can generate predicted ¹H-NMR and ¹³C-NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. While experimental characterization of synthesized quinazoline derivatives is standard practice using techniques like ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) nih.govekb.egnih.gov, theoretical predictions serve as a valuable complementary tool. For instance, theoretical IR spectra can help in assigning vibrational modes observed experimentally, while calculated NMR shifts can aid in the structural elucidation of complex derivatives.

Conformational Analysis and Energy Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional conformation. Conformational analysis is a critical computational step performed to identify the low-energy, stable conformations of a molecule that are most likely to be biologically relevant. By mapping the potential energy surface, researchers can understand the flexibility of the 4-aminoquinazoline-7-carboxamide scaffold and its derivatives. This analysis is a crucial prerequisite for molecular docking studies, as it ensures that the ligand conformation used for predicting binding modes is energetically favorable.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It is widely used to understand the binding modes of quinazoline derivatives and to design novel potent inhibitors. nih.gov This method is instrumental in structure-based drug design (SBDD) for optimizing inhibitor selectivity and potency. acs.org

Binding Mode Prediction with Target Proteins (e.g., Kinases, Enzymes)

The quinazoline scaffold is a well-established framework for inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Molecular docking studies have successfully predicted the binding of 4-aminoquinazoline derivatives to the ATP-binding site of numerous kinases and other enzymes.

Key protein targets for quinazoline-based inhibitors include:

Epidermal Growth Factor Receptor (EGFR) nih.govnih.govekb.egnih.gov

Cyclin-Dependent Kinase-2 (CDK2) ekb.eg

p21-Activated Kinase 4 (PAK4) acs.org

Focal Adhesion Kinase (FAK) and Polo-like Kinase 1 (PLK1) nih.gov

Soluble Epoxide Hydrolase (sEH) nih.gov

Phosphodiesterase 7 (PDE7) semanticscholar.orgnih.gov

Bacterial DNA Gyrase scilit.com

In many kinase-inhibitor complexes, the quinazoline core orients within the ATP-binding cleft, situated between the N- and C-lobes of the kinase domain. acs.org For example, docking studies of a 4-aminoquinazoline derivative in PAK4 showed the inhibitor's imidazole (B134444) ring aligning in the hinge region. acs.org Similarly, simulations have been performed to determine the likely binding conformation of quinazoline derivatives within the active sites of FAK and PLK1. nih.gov

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Docking and subsequent molecular dynamics (MD) simulations are used to identify these crucial interactions.

Hydrogen Bonding: This is a dominant interaction for quinazoline inhibitors. The 4-amino group and nitrogen atoms in the quinazoline ring are common hydrogen bond donors and acceptors. A classic interaction pattern involves the formation of one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes. For instance, derivatives have been shown to form donor-acceptor hydrogen bonds with the backbone of residues like Leu398 in PAK4 and Gln413 in PDE7A. acs.orgnih.gov

Hydrophobic Interactions: Hydrophobic pockets within the active site provide significant binding contributions. Substituents on the quinazoline core are often designed to fit into these pockets. The cyclopropyl (B3062369) moiety of one inhibitor, for example, makes effective hydrophobic contact with the gatekeeper residue Met395 and Val335 in PAK4. acs.org

Pi-Stacking and Van der Waals Interactions: The aromatic nature of the quinazoline ring facilitates π-π stacking interactions with aromatic residues like phenylalanine in the active site. semanticscholar.org Van der Waals forces also contribute significantly to binding, as seen with the 6-chloro group of a PAK4 inhibitor interacting with Phe397 and Ile327. acs.org

Charge-Assisted Interactions: In some cases, charged groups on the inhibitor can form strong electrostatic interactions or salt bridges with charged residues in the protein, such as the interaction between a piperazine (B1678402) ring on an inhibitor and the negatively charged Asp458 residue in PAK4. acs.org

These detailed interaction profiles, often visualized and analyzed over time using MD simulations, are critical for explaining the structure-activity relationships (SAR) of these compounds and for rationally designing next-generation inhibitors with improved affinity and selectivity. nih.gov

Research Findings on Quinazoline Derivatives

| Compound Type | Target Protein(s) | Computational Method(s) | Key Findings/Interactions | Source |

|---|---|---|---|---|

| 6-Chloro-4-aminoquinazoline-2-carboxamide derivative | PAK4 | Molecular Docking, X-ray Crystallography | H-bonds with hinge region (Glu396, Leu398); Hydrophobic interactions with gatekeeper Met395; Charge-assisted H-bond with Asp458. | acs.org |

| Quinazoline-4(3H)-one-7-carboxamide derivative | sEH | Molecular Docking, MD Simulation | Stabilizing H-bonding interactions between the amide moiety and the catalytic triad (B1167595) (Tyr383, Asp335). | nih.gov |

| 4-Amino quinazoline derivative | EGFR, CDK2 | Molecular Docking | Prediction of binding mode within the ATP binding site of the enzymes. | ekb.eg |

| Quinazoline-4(3H)-one derivative | EGFR | Molecular Docking, MD Simulation, DFT | H-bonds and other key interactions with active site residues; DFT used for stability analysis. | nih.gov |

| Substituted 4-hydrazinoquinazoline | PDE7A | Molecular Docking, MD Simulation | Interactions with Gln413 and Phe416 via hydrogen bonds and π-π stacking. | semanticscholar.orgnih.gov |

| Quinazoline derivative | FAK, PLK1 | Molecular Docking | Determination of probable binding conformation within the active sites. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of 4-aminoquinazoline-7-carboxamide systems at an atomic level over time. By simulating the movements and interactions of atoms, MD can elucidate the stability of ligand-protein complexes and provide a dynamic picture of the binding process.

MD simulations are crucial for assessing the stability of a ligand once it has bound to its protein target. In studies involving quinazoline derivatives, MD simulations have been employed to explore the binding interactions with targets such as soluble Epoxide Hydrolase (sEH) and p21-Activated Kinase 4 (PAK4). acs.orgnih.gov For instance, 200-nanosecond MD simulations of quinazolinone-7-carboxamide derivatives complexed with sEH were used to investigate the predicted binding interactions and stability. nih.gov

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. nih.gov Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation reveals the key residues responsible for maintaining the stability of the complex. nih.govresearchgate.netbiorxiv.org These simulations can confirm that the essential interactions predicted by initial docking studies are maintained over time, providing confidence in the proposed binding mode. japsonline.com

To quantify the binding affinity of a ligand to its target, binding free energy calculations are often performed on snapshots from MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for this purpose. nih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the polar and nonpolar contributions to solvation free energy. nih.govrsc.org

These calculations have been successfully applied to discriminate between different binding poses of an inhibitor and to predict the relative affinities of structurally related ligands. nih.gov For example, in a study of pyrido fused imidazo[4,5-c]quinolines, MM/GBSA analysis was used to calculate the binding free energy of the designed compounds with the PI3K target, helping to identify the most promising candidates. nih.gov The results of these calculations can provide a more rigorous evaluation of binding affinity than docking scores alone and can help to rationalize the structure-activity relationships observed experimentally. nih.gov

Table 1: Application of MD and MM/GBSA in Quinazoline Derivative Studies

| Derivative Class | Target Protein | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Quinazolinone-7-carboxamides | soluble Epoxide Hydrolase (sEH) | MD Simulation (200 ns) | Exploration of predicted binding interactions. | nih.gov |

| Pyrido fused imidazo[4,5-c]quinolines | PI3K | MM/GBSA | Calculated binding free energy to identify the most potent candidate. | nih.gov |

| Thioxoquinazoline derivatives | PDE7A1 | MM/PBSA | Evaluated relative affinity of different binding modes. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in designing new molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the structural or physicochemical properties of compounds to their biological activities. nih.gov These predictive models can then be used to estimate the activity of newly designed compounds before their synthesis. For quinazoline derivatives, both 2D and 3D-QSAR models have been developed to predict their anticancer activities. nih.govnih.govfrontiersin.org

For instance, 3D-QSAR modeling of 4-anilinoquinazoline (B1210976) derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors has been performed using molecular field analysis to generate steric and electrostatic descriptors. nih.gov These models have shown good internal and external predictability, making them useful tools for guiding the design of new inhibitors. nih.govresearchgate.net More recent 4D-QSAR approaches, which incorporate conformational flexibility, have also been applied to quinazoline series to develop robust predictive models. researchgate.net

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. This "pharmacophore" represents the key interaction points between the ligand and the protein.

For quinazoline-based inhibitors, structure-based design and SAR studies have identified critical structural elements for potency and selectivity. acs.orgacs.org In the case of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives targeting PAK4, a structure-based drug design approach was used to optimize the inhibitors' selectivity and therapeutic potency. acs.orgnih.gov Similarly, for quinazolinone-7-carboxamides as sEH inhibitors, SAR analysis revealed that the amide and thiobenzyl fragments flanking the quinazolinone core are crucial for potent inhibition. nih.govacs.orgnih.gov The identification of such features is vital for optimizing lead compounds to achieve the desired biological profile. mdpi.comnih.gov

Table 2: QSAR and Pharmacophore Modeling of Quinazoline Derivatives

| Derivative Class | Target/Activity | Modeling Approach | Key Outcome | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Kinase Inhibition | 3D-QSAR | Developed predictive models based on steric and electrostatic fields. | nih.gov |

| Quinazolines | Anticancer | 4D-QSAR | Developed predictive models incorporating conformational flexibility. | researchgate.net |

| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 Inhibition | Structure-Based Design | Identified key structural features for potency and selectivity. | acs.orgnih.gov |

| Quinazolinone-7-carboxamides | sEH Inhibition | SAR Analysis | Determined that flanking amide and thiobenzyl fragments are critical for potency. | nih.govacs.org |

Virtual Screening for Novel Ligands and Target Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based, searching for molecules with similar properties to known active compounds, or structure-based, docking candidate molecules into the target's binding site.

This methodology has been successfully applied to discover novel inhibitors based on or related to the quinazoline scaffold. For example, a collaborative virtual screening effort across multiple proprietary pharmaceutical databases led to the identification of a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite that causes Chagas Disease. acs.org In another study, a virtual screening strategy was employed to identify a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold as a PI3Kα inhibitor hit, which was subsequently optimized to yield potent derivatives. nih.gov Virtual screening has also been used to discover chromene-3-carboxamide derivatives as potent inhibitors of the tumor marker AKR1B10. nih.gov These examples highlight the power of virtual screening to rapidly identify novel and diverse chemical matter for drug discovery programs. researchgate.net

Structure Activity Relationship Sar Studies of 4 Aminoquinazoline 7 Carboxamide Analogues

Impact of Substituents on the C-4 Amino Group on Preclinical Activity

Research into 4-aminoquinazoline derivatives has highlighted the importance of the C-4 position in achieving potent biological effects. For instance, N-anilinoquinazolines, where an aniline (B41778) moiety is attached to the C-4 amino group, are known for their activity as selective tyrosine kinase inhibitors. nih.gov The substitution pattern on this aniline ring is a key determinant of activity.

Further studies have explored a variety of substituents at the C-4 amino group. Key findings include:

Aromatic and Heterocyclic Amines: Attaching aromatic and heterocyclic amine structures to the C-4 position is a common strategy. For example, linking a thiophene-2-ylmethanamine at the C-4 position of a quinazoline (B50416) core was shown to yield compounds with good antiproliferative activity against A431 cells. mdpi.com

Alkyl and Cycloalkyl Amines: The introduction of various amine-containing side chains is crucial for activity. In a series of opioid receptor like-1 (ORL1) antagonists, a substituted cyclohexylamine (B46788) moiety at the C-4 position was found to be essential for high potency. nih.gov

Influence on Selectivity and Potency: In the development of p21-activated kinase 4 (PAK4) inhibitors, modifications at the tail of a C-4 piperidine (B6355638) substituent were explored. It was found that a primary amino group at this distal position was preferable to alcohol or methylated amine analogues, likely due to interactions with aspartate residues in the kinase domain. acs.org Replacing a piperazine (B1678402) ring at this position with other heterocyclic secondary amines was not well-tolerated, indicating that the conformation of the side chain is critical for activity. acs.org

The data below summarizes the effect of C-4 amino group modifications on PAK4 inhibition.

| Compound ID | C-4 Substituent | Modification on C-4 Side Chain | PAK4 Affinity (Ki) | Reference |

| 11a | 4-(piperazin-1-yl) | Unsubstituted (reference) | Not specified | acs.org |

| 12 | 4-(4-aminopiperidin-1-yl) | Amino group at tail | 0.354 µM | acs.org |

| 14 | 4-(4-aminopiperidin-1-yl) | Amino group at tail | 0.674 µM | acs.org |

| 13 | 4-(4-hydroxypiperidin-1-yl) | Alcohol group at tail | Potency decreased | acs.org |

| 15 | 4-(4-hydroxypiperidin-1-yl) | Alcohol group at tail | Potency decreased | acs.org |

| 16 | 4-(4-(methylamino)piperidin-1-yl) | Methylated amino group | Potency decreased by half | acs.org |

Role of Modifications at the C-7 Carboxamide Moiety on Biological Profile

The carboxamide group at the C-7 position is another key handle for modifying the biological profile of 4-aminoquinazoline derivatives. This group can participate in hydrogen bonding and its substituents can occupy specific pockets within a biological target, influencing affinity and selectivity.

Studies on various quinazoline-based inhibitors have demonstrated the importance of the C-7 position:

Antimalarial Agents: In the development of 4-aminoquinoline (B48711) analogues for antimalarial activity, extensive modifications have been made at the C-7 position. While these are not carboxamides, the principle of substitution at C-7 is well-established. Replacing the typical 7-chloro substituent with diaryl ether, biaryl, or alkylaryl groups via metal-assisted coupling reactions led to potent compounds, with the biaryl-containing subset showing consistently good potency against drug-resistant strains. nih.gov

Kinase Inhibitors: For kinase inhibitors, bulkier substituents at the C-7 position of the quinazoline core are often favorable for inhibitory activity. mdpi.com For instance, replacing a morpholine (B109124) group with piperazine or dimethylamine (B145610) at this position led to conserved activity in a series of EGFR inhibitors. mdpi.com

Soluble Epoxide Hydrolase (sEH) Inhibitors: Research on quinazolinone-7-carboxamides as sEH inhibitors revealed that the amide fragment is a critical feature governing potent inhibition. nih.gov Modifications to the N-substituent of the carboxamide were explored, showing that different alkyl and cycloalkyl groups could be tolerated, leading to potent sEH inhibitors with IC50 values in the sub-micromolar range. nih.gov

The table below illustrates how modifications to the C-7 carboxamide N-substituent affect sEH inhibitory activity.

| Compound ID | C-7 Carboxamide N-Substituent | sEH IC50 | Reference |

| 34 | N-neopentyl | 0.30–0.66 µM | nih.gov |

| 35 | Not specified in snippet | 0.30–0.66 µM | nih.gov |

| 37 | Not specified in snippet | 0.30–0.66 µM | nih.gov |

| 43 | Not specified in snippet | 0.30–0.66 µM | nih.gov |

| 38 | N-neopentyl | Not specified (synthesis reported) | nih.gov |

Influence of Quinazoline Ring Substitutions (e.g., C-2, C-6, C-8) on Efficacy and Selectivity

Substitutions on the quinazoline ring itself, at positions other than C-4 and C-7, play a significant role in modulating the efficacy and selectivity of these compounds.

C-2 Position: The C-2 position can be substituted to alter the electronic properties and steric profile of the molecule. In a series of ORL1 antagonists, a substituted amino group at the C-2 position was part of the optimized structure, with a (4-chlorophenyl)carbonyl]amino group contributing to high affinity and selectivity. nih.gov In another study on sEH inhibitors, a (3,4-dichlorobenzyl)thio group at the C-2 position was a key feature of potent compounds. nih.gov

C-6 Position: The C-6 position is frequently modified in kinase inhibitors.

A methyl group at the C-6 position was present in a highly potent ORL1 antagonist. nih.gov

In a series of 4-anilino-quinazoline derivatives, attaching 2-substituted acetamido moieties at the C-6 position was explored to enhance activity. mdpi.com

A 6-chloro substituent was utilized in the design of potent and selective PAK4 inhibitors. acs.org

C-6 and C-7 Positions: Often, substitutions at C-6 and C-7 are considered together. The introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7 positions of the quinazoline core has been shown to increase the antiproliferative activity of certain derivatives. mdpi.com Extensive research on anticancer agents like gefitinib (B1684475) and erlotinib (B232) has established the importance of small alkoxy groups at these positions for potent EGFR inhibition. researchgate.net

C-8 Position: SAR studies have indicated that substitutions at position C-8, along with C-2 and C-6, are important for modulating the activity of quinazolinone molecules. researchgate.net

| Position | Substituent | Observed Effect | Compound Class | Reference |

| C-2 | (4-chlorophenyl)carbonyl]amino | High affinity and selectivity | ORL1 antagonist | nih.gov |

| C-2 | (3,4-dichlorobenzyl)thio | Potent inhibition | sEH inhibitor | nih.gov |

| C-6 | Methyl | High potency | ORL1 antagonist | nih.gov |

| C-6 | Chloro | Potent and selective inhibition | PAK4 inhibitor | acs.org |

| C-6, C-7 | Dimethoxy | Increased antiproliferative activity | EGFR inhibitor | mdpi.com |

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. For 4-aminoquinazoline-7-carboxamide analogues that contain chiral centers, the activity often resides primarily in one enantiomer.

A prominent example is the development of a highly potent and selective ORL1 antagonist. The final lead compound was identified as (1R,2S)-17, with the (1R,2S) designation referring to the specific stereochemistry of the diaminocyclohexane group attached at the C-4 position. nih.gov This high degree of stereospecificity implies that the precise spatial orientation of the substituents on the cyclohexane (B81311) ring is crucial for optimal binding to the ORL1 receptor. The alternative stereoisomers would not fit as effectively into the receptor's binding site, leading to significantly lower affinity and activity. Molecular modeling studies confirmed the structural factors, including the stereochemistry, that contribute to the high affinity and selectivity of this specific enantiomer. nih.gov

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. This has been applied to the 4-aminoquinazoline scaffold.

Hinge-Binding Motif: In the development of PAK4 inhibitors, the quinazoline core itself acts as a "hinge-binder," interacting with the hinge region of the kinase ATP-binding site. A significant bioisosteric replacement was made by substituting the 2,4-diaminoquinazoline core with a 1H-pyrazol-3-amine motif. This change from a nonclassical C-H hydrogen bond donor to a classical N-H hydrogen bond donor led to a dramatic improvement in inhibitory activity against the target kinase. acs.org

C-7 Substituents: In a series of EGFR inhibitors, the replacement of a morpholine group at the C-7 position with other cyclic amines like piperazine was explored. This bioisosteric swap resulted in conserved biological activity, indicating that either group was suitable for interaction with the target. mdpi.com

C-4 Side Chain: The replacement of a piperazine ring in the C-4 side chain of PAK4 inhibitors with other heterocyclic secondary amines proved to be detrimental to activity. acs.org This suggests that while bioisosteric replacement can be a powerful tool, the specific conformational constraints of the target's binding pocket may limit the options for successful swaps.

Development of SAR Models for Targeted Optimization

To accelerate the drug discovery process and rationalize the observed SAR, computational models are often developed. These models can help predict the activity of novel analogues and guide the design of more potent and selective compounds.

Structure-Based Drug Design (SBDD): For many quinazoline-based inhibitors, particularly kinase inhibitors, SBDD is a powerful approach. This method relies on the known 3D structure of the target protein, often obtained through X-ray crystallography. In the optimization of PAK4 inhibitors, SBDD was used to guide the design of a series of novel 4-aminoquinazoline-2-carboxamide derivatives. acs.org By visualizing how compounds docked into the ATP-binding pocket of PAK4, researchers could make rational modifications to improve binding affinity and selectivity over other kinases like PAK1. acs.org

Molecular Modeling: In the absence of a crystal structure, molecular modeling and docking studies can still provide valuable insights. For the ORL1 antagonist (1R,2S)-17, molecular modeling was used to clarify the structural factors, including the critical stereochemistry, that led to its high affinity and selectivity. nih.gov These models can highlight key hydrogen bonds, hydrophobic interactions, and steric clashes, thereby explaining the observed SAR and guiding further optimization efforts.

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Target Identification and Enzyme Inhibition Assays

Derivatives of the 4-aminoquinazoline-7-carboxamide core have been synthesized and evaluated against a variety of enzymatic targets, demonstrating a broad spectrum of inhibitory activities.

The 4-anilinoquinazoline (B1210976) structure is a well-established template for the development of protein kinase inhibitors. nih.gov These compounds are recognized for their significant anti-cancer properties, largely attributed to their ability to selectively inhibit tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov EGFR is often overexpressed or mutated in many types of cancer, making it a prime target for therapeutic intervention. nih.govmdpi.com First-generation EGFR inhibitors like Gefitinib (B1684475) and Erlotinib (B232), which are based on the 4-anilinoquinazoline scaffold, have been approved for treating non-small cell lung cancer (NSCLC). mdpi.com

Research has led to the design of novel 4-aminoquinazoline derivatives with potent inhibitory activity against various kinases. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives showed promising inhibition of EGFR, with some compounds exhibiting IC50 values in the nanomolar range. frontiersin.org Specifically, compound 7i from this series demonstrated an EGFR inhibitory IC50 of 17.32 nM. frontiersin.org Another study on 4-aminoquinazoline derivatives identified a compound (6b) that selectively inhibits PI3Kα with an IC50 of 13.6 nM, showing less activity against other PI3K isoforms. nih.gov

The inhibitory potential of these compounds extends to other kinases as well. Derivatives have been investigated for their activity against Vascular Endothelial Growth Factor Receptor (VEGFR), another key target in cancer therapy. mdpi.com The versatility of the quinazoline (B50416) core allows for structural modifications to target a range of kinases involved in cancer cell proliferation and survival. mdpi.com

Table 1: Kinase Inhibition by 4-Aminoquinazoline Derivatives

| Compound/Series | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 6-Arylureido-4-anilinoquinazoline (e.g., 7i) | EGFR | 11.66 - 867.1 | frontiersin.org |

| Compound 6b | PI3Kα | 13.6 | nih.gov |

| 4-Anilinoquinazolines | EGFR | Not specified | nih.govmdpi.com |

| Quinazoline Derivatives | VEGFR-2 | Not specified | mdpi.com |

In the realm of inflammatory diseases, derivatives of quinazolinone-7-carboxamide have been identified as novel inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov sEH inhibition is a therapeutic strategy for managing conditions like hypertension and inflammation by preserving the levels of beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govresearchgate.netresearchgate.net

A study focused on quinazolinone-7-carboxamides revealed compounds that selectively inhibit sEH. nih.govnih.gov For example, compounds 34, 35, 37, and 43 in this study demonstrated potent sEH inhibition with IC50 values ranging from 0.30 to 0.66 μM. nih.govnih.gov Notably, compound 34 also exhibited inhibitory activity against FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 μM. nih.govnih.gov This dual inhibition profile suggests a potential for broad anti-inflammatory effects.

Table 2: sEH and FLAP Inhibition by Quinazolinone-7-Carboxamide Derivatives

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 34 | sEH | 0.30 - 0.66 | nih.govnih.gov |

| Compound 34 | FLAP | 2.91 | nih.govnih.gov |

| Compound 35 | sEH | 0.30 - 0.66 | nih.govnih.gov |

| Compound 37 | sEH | 0.30 - 0.66 | nih.govnih.gov |

| Compound 43 | sEH | 0.30 - 0.66 | nih.govnih.gov |

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.govnih.gov Quinazolinone derivatives have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov

One study reported a series of quinazolinone analogs that demonstrated significant inhibitory activity against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov The IC50 values for the most active compounds against bCA-II were in the micromolar range. nih.gov Another investigation into 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to the quinazoline core, found that these compounds were potent inhibitors of the tumor-associated hCA IX isoform, with inhibition constants (Ki) ranging from 243.6 to 2785.6 nM. nih.gov However, they showed weak inhibition against hCA I and II and did not inhibit hCA IV. nih.gov

Table 3: Carbonic Anhydrase Inhibition by Quinazoline and Related Derivatives

| Compound Series | Target Isoform | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| Quinazolinone analogs (4a-p) | bCA-II | 8.9 ± 0.31 - 67.3 ± 0.42 μM | nih.gov |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM (Ki) | nih.gov |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I & II | Weak inhibition | nih.gov |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IV | No inhibition | nih.gov |

The versatility of the quinazoline scaffold extends to the inhibition of other key enzymes. Classical quinazoline analogues of folic and isofolic acids have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. nih.govnih.gov Some of these analogues demonstrated significant inhibitory activity against DHFR from both rat liver and Streptococcus faecium. nih.gov One study designed a series of quinazoline analogs to mimic methotrexate, a known DHFR inhibitor, and found compounds with IC50 values for DHFR inhibition as low as 0.4 μM. nih.gov

Furthermore, the phthalazine (B143731) nucleus, which is structurally related to quinazoline, is the core of Olaparib, a clinically approved inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov This highlights the potential for quinazoline-based structures to be developed as inhibitors of a wide range of enzymes critical to disease processes.

Cell-Based Biological Assays

The enzymatic inhibitory activities of 4-aminoquinazoline derivatives translate into significant effects at the cellular level, particularly in cancer cell lines.

A substantial body of research has demonstrated the antiproliferative and cytotoxic effects of 4-aminoquinazoline derivatives across a variety of human cancer cell lines. These studies are crucial for determining the potential of these compounds as anticancer agents.

In breast cancer, derivatives have shown potent activity against the MCF-7 cell line. nih.govnih.gov One study reported two quinazoline Schiff bases with IC50 values of 6.246 µM and 5.910 µM after 72 hours of treatment. nih.gov Another series of quinazoline derivatives containing a substituted-sulfonamide moiety also exhibited strong cytotoxicity against MCF-7 cells, with the most active compounds having IC50 values of 2.5 µM and 5 µM. nih.gov

The antiproliferative effects are not limited to breast cancer. Studies have shown significant activity against liver cancer (HepG2), lung cancer (A549), and other cancer cell lines. nih.govnih.gov For instance, the same sulfonamide derivatives that were potent against MCF-7 also showed activity against HepG2 and A549 cells, with IC50 values in the micromolar range. nih.gov A series of morpholine (B109124) substituted quinazoline derivatives also displayed significant cytotoxicity against A549 and MCF-7 cells, with IC50 values for the most active compounds being 10.38 µM and 6.44 µM, respectively. rsc.org

Furthermore, novel 4-amino-quinazoline moieties ligated to platinum(IV) complexes have demonstrated enhanced cytotoxicity against cisplatin-resistant A549 cells, indicating a potential strategy to overcome drug resistance. nih.gov In-silico studies have also suggested that '4-aminoquinazoline-6, 7-diol' derivatives could be effective against EGFR-expressing lung cancer cell lines like A431, though they were predicted to be less sensitive in A549 cells. biorxiv.orgbiorxiv.org

Table 4: Antiproliferative Activity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines

| Compound/Series | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazoline Schiff base 1 | MCF-7 | 6.246 | nih.gov |

| Quinazoline Schiff base 2 | MCF-7 | 5.910 | nih.gov |

| Quinazoline-sulfonamide 4d | MCF-7 | 2.5 | nih.gov |

| Quinazoline-sulfonamide 4d | HepG2 | 9 | nih.gov |

| Quinazoline-sulfonamide 4d | A549 | 5.6 | nih.gov |

| Quinazoline-sulfonamide 4f | MCF-7 | 5 | nih.gov |

| Quinazoline-sulfonamide 4f | HepG2 | 11.7 | nih.gov |

| Quinazoline-sulfonamide 4f | A549 | 10.14 | nih.gov |

| Morpholine quinazoline AK-3 | MCF-7 | 6.44 | rsc.org |

| Morpholine quinazoline AK-3 | A549 | 10.38 | rsc.org |

| Morpholine quinazoline AK-10 | MCF-7 | 3.15 | rsc.org |

| Morpholine quinazoline AK-10 | A549 | 8.55 | rsc.org |

| 6-Arylureido-4-anilinoquinazoline 7i | MCF-7 | 2.81 | frontiersin.org |

| 6-Arylureido-4-anilinoquinazoline 7i | A549 | 2.25 | frontiersin.org |

Cell Cycle Modulation and Apoptosis Induction Analysis

Derivatives of 4-aminoquinazoline have demonstrated significant effects on cell cycle progression and the induction of apoptosis in various cancer cell lines. These activities are cornerstone indicators of a compound's potential as an anticancer agent.

Studies have shown that certain 4-aminoquinazoline derivatives can induce cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of cancer cells. nih.govnih.gov For instance, a novel series of 4-aminoquinazoline derivatives was found to cause G1 phase cell cycle arrest in HCT116 cells. nih.gov This arrest is attributed to the inhibition of the PI3K signaling pathway, which is a key regulator of cell growth and proliferation. nih.gov Similarly, other studies have reported that 4-aminoquinazoline derivatives can induce G1-phase arrest in MCF-7 breast cancer cells. nih.gov

In addition to halting the cell cycle, these compounds are also potent inducers of apoptosis, or programmed cell death. The induction of apoptosis is a highly desirable trait for anticancer drugs as it leads to the elimination of malignant cells. Research has indicated that 4-aminoquinazoline derivatives can trigger apoptosis through the mitochondrial-dependent pathway. nih.gov This is often confirmed by assays that detect the cleavage of PARP and caspase-7, key executioner proteins in the apoptotic cascade. nih.gov Flow cytometry analysis using Annexin V-FITC/PI staining further corroborates the apoptotic-inducing capabilities of these compounds. nih.gov

Interactive Table: Cell Cycle and Apoptosis Effects of 4-Aminoquinazoline Derivatives